7-hydroxy-4-(4-methoxyphenyl)-3,4-dihydro-1H-quinolin-2-one
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Overview
Description
7-hydroxy-4-(4-methoxyphenyl)-3,4-dihydro-2(1H)-quinolinone is a synthetic organic compound that belongs to the class of quinolinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-4-(4-methoxyphenyl)-3,4-dihydro-2(1H)-quinolinone typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with 2-aminobenzamide in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the quinolinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-4-(4-methoxyphenyl)-3,4-dihydro-2(1H)-quinolinone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carbonyl group in the quinolinone ring can be reduced to form a corresponding alcohol.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a quinolinone ketone, while reduction of the carbonyl group can produce a quinolinone alcohol.
Scientific Research Applications
7-hydroxy-4-(4-methoxyphenyl)-3,4-dihydro-2(1H)-quinolinone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 7-hydroxy-4-(4-methoxyphenyl)-3,4-dihydro-2(1H)-quinolinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. Additionally, its interaction with microbial cell membranes can disrupt their integrity, leading to antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-4-methylcoumarin: A coumarin derivative with similar hydroxyl and methoxy functional groups.
4-hydroxyquinolinone: A quinolinone derivative with a hydroxyl group at the 4-position.
4-methoxyphenylquinolinone: A quinolinone derivative with a methoxy group on the phenyl ring.
Uniqueness
7-hydroxy-4-(4-methoxyphenyl)-3,4-dihydro-2(1H)-quinolinone is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H15NO3 |
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Molecular Weight |
269.29 g/mol |
IUPAC Name |
7-hydroxy-4-(4-methoxyphenyl)-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C16H15NO3/c1-20-12-5-2-10(3-6-12)14-9-16(19)17-15-8-11(18)4-7-13(14)15/h2-8,14,18H,9H2,1H3,(H,17,19) |
InChI Key |
ASRBYAOVHOZWHJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)NC3=C2C=CC(=C3)O |
Origin of Product |
United States |
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